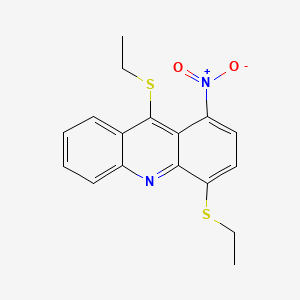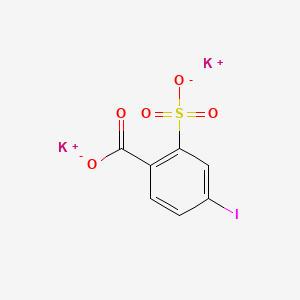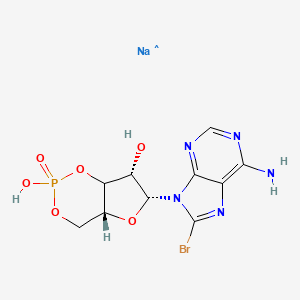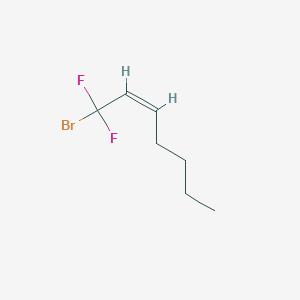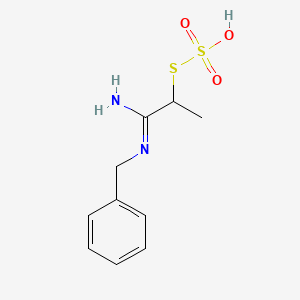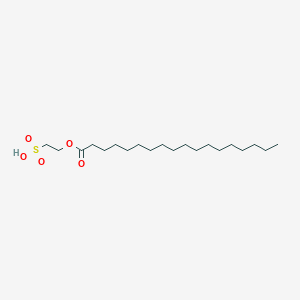
Stearoyl isethionate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Stearoyl isethionate is a compound commonly used in the cosmetic and personal care industry. It is an ester of stearic acid and isethionic acid, known for its surfactant properties. This compound is particularly valued for its mildness and ability to produce a creamy lather, making it a popular ingredient in soaps and cleansers.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Stearoyl isethionate is synthesized through the esterification of stearic acid with isethionic acid. The reaction typically involves heating stearic acid and isethionic acid in the presence of a catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction conditions often include temperatures ranging from 150°C to 200°C and may require several hours to complete.
Industrial Production Methods
In industrial settings, the production of this compound involves a continuous process where stearic acid and isethionic acid are fed into a reactor. The reaction is carried out under controlled conditions to ensure high yield and purity of the product. The resulting this compound is then purified through distillation or crystallization to remove any unreacted starting materials and by-products.
Análisis De Reacciones Químicas
Types of Reactions
Stearoyl isethionate primarily undergoes hydrolysis and saponification reactions. Hydrolysis involves the breakdown of the ester bond in the presence of water, resulting in the formation of stearic acid and isethionic acid. Saponification, on the other hand, occurs in the presence of a strong base, such as sodium hydroxide, leading to the formation of soap and glycerol.
Common Reagents and Conditions
Hydrolysis: Water, acidic or basic conditions, moderate temperatures.
Saponification: Sodium hydroxide, water, elevated temperatures.
Major Products Formed
Hydrolysis: Stearic acid and isethionic acid.
Saponification: Soap (sodium stearate) and glycerol.
Aplicaciones Científicas De Investigación
Stearoyl isethionate has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.
Chemistry
In chemistry, this compound is used as a surfactant in various formulations. Its ability to reduce surface tension makes it an essential ingredient in emulsions and dispersions.
Biology
In biological research, this compound is used to study the effects of surfactants on cell membranes. Its mild nature makes it suitable for experiments involving delicate biological systems.
Medicine
In medicine, this compound is explored for its potential use in drug delivery systems. Its surfactant properties can enhance the solubility and bioavailability of certain drugs.
Industry
In the industrial sector, this compound is widely used in the formulation of personal care products, such as soaps, shampoos, and cleansers. Its ability to produce a rich lather and its mildness on the skin make it a preferred choice for many manufacturers.
Mecanismo De Acción
Stearoyl isethionate exerts its effects primarily through its surfactant properties. It reduces the surface tension of water, allowing it to mix with oils and dirt, which can then be rinsed away. The molecular structure of this compound includes a hydrophobic tail (stearic acid) and a hydrophilic head (isethionic acid), enabling it to interact with both water and oil molecules. This dual interaction facilitates the emulsification and removal of impurities from surfaces.
Comparación Con Compuestos Similares
Stearoyl isethionate is often compared with other surfactants, such as sodium lauroyl isethionate and sodium cocoyl isethionate. While all these compounds share similar surfactant properties, this compound is unique in its ability to produce a creamy lather and its mildness on the skin.
Similar Compounds
- Sodium lauroyl isethionate
- Sodium cocoyl isethionate
- Sodium myristoyl isethionate
- Sodium oleoyl isethionate
This compound stands out due to its specific fatty acid chain length (stearic acid), which contributes to its unique properties in personal care formulations.
Propiedades
Número CAS |
56022-46-9 |
|---|---|
Fórmula molecular |
C20H40O5S |
Peso molecular |
392.6 g/mol |
Nombre IUPAC |
2-octadecanoyloxyethanesulfonic acid |
InChI |
InChI=1S/C20H40O5S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20(21)25-18-19-26(22,23)24/h2-19H2,1H3,(H,22,23,24) |
Clave InChI |
WSRXLNLZLUNDKZ-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCCCC(=O)OCCS(=O)(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


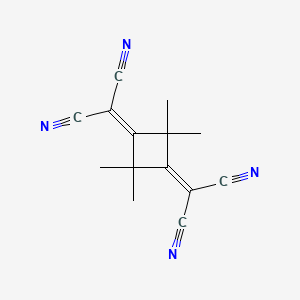



![sodium;(6S,7R)-3-(carbamoyloxymethyl)-7-methoxy-8-oxo-7-[(2-thiophen-2-ylacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B12806969.png)
![4-(2-Iodophenoxy)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid](/img/structure/B12806974.png)
